

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of DS-1001b

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DS-1001b, also known as Safusidenib, is an orally bioavailable, potent, and selective small-molecule inhibitor of mutated isocitrate dehydrogenase 1 (IDH1). It is specifically designed to penetrate the blood-brain barrier, making it a promising therapeutic agent for gliomas harboring IDH1 mutations. This guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of **DS-1001b**, drawing from preclinical and clinical data.

Pharmacokinetics

DS-1001b has been evaluated in both preclinical models and a first-in-human Phase I clinical trial (NCT03030066) in patients with recurrent or progressive IDH1-mutant gliomas.[1][2][3][4]

Preclinical Pharmacokinetics

In preclinical studies using mice, DS-1001a (the free form of **DS-1001b**) demonstrated the ability to cross the blood-brain barrier.[5] Following oral administration, the area under the curve (AUC) for DS-1001a in the brain was found to be approximately 65% of that in the plasma, indicating significant brain penetration.[5]



Parameter	Value	Species	Dosage
Brain AUC / Plasma AUC Ratio	~0.65	Mice	10 mg/kg (oral)
Caption: Preclinical Brain Penetration of DS-1001a in Mice.[5]			

Clinical Pharmacokinetics

The Phase I trial (NCT03030066) in patients with IDH1-mutant gliomas provided key insights into the clinical pharmacokinetics of **DS-1001b**. The drug was administered orally twice daily (bid) in a dose-escalation manner, ranging from 125 mg to 1400 mg.[1][2][3]

Key findings from the clinical study include:

- Dose-Dependent Exposure: Both the peak plasma concentration (Cmax) and the area under the curve (AUC) of DS-1001b increased in a dose-dependent manner.[1][4]
- Brain Penetration: In a subset of three patients who underwent surgery, the brain-to-plasma ratio of the free form of **DS-1001b** ranged from 0.19 to 0.77, confirming its ability to penetrate the human brain.[1][4]
- Maximum Tolerated Dose (MTD): The MTD was not reached in the Phase I study at doses up to 1400 mg twice daily.[1][3][4]

Dose Level (mg bid)	Key Pharmacokinetic Observations
125 - 1400	Dose-dependent increase in Cmax and AUC.
Not Specified	Brain/Plasma Ratio of free DS-1001b: 0.19 - 0.77 in 3 patients.
Caption: Summary of Clinical Pharmacokinetic Findings for DS-1001b.[1][4]	

Pharmacodynamics



The primary pharmacodynamic effect of **DS-1001b** is the inhibition of the mutated IDH1 enzyme, leading to a reduction in the oncometabolite D-2-hydroxyglutarate (2-HG).[2][6]

Preclinical Pharmacodynamics

In a patient-derived orthotopic xenograft model of glioblastoma with an IDH1 mutation, continuous administration of **DS-1001b** led to a significant decrease in 2-HG levels in the tumor.[5] This reduction in 2-HG was associated with the induction of glial differentiation, as evidenced by increased expression of glial fibrillary acidic protein (GFAP).[5]

Model	Key Pharmacodynamic Effects
Patient-Derived Xenograft (Glioblastoma)	- Decreased tumor 2-HG levels- Induced glial differentiation (increased GFAP expression)
Caption: Preclinical Pharmacodynamic Effects of DS-1001b.[5]	

Clinical Pharmacodynamics

In the Phase I clinical trial, the pharmacodynamic effects of **DS-1001b** were assessed by measuring 2-HG levels in tumor samples obtained from patients who underwent surgery.[1][2] A significant reduction in tumor 2-HG levels was observed in on-treatment samples compared to pre-study archived samples.[2][7]

Assessment	Result
Tumor 2-HG Levels	Significantly lower in on-treatment samples compared to pre-study samples.
Caption: Clinical Pharmacodynamic Effect of DS-1001b on Tumor 2-HG Levels.[2][7]	

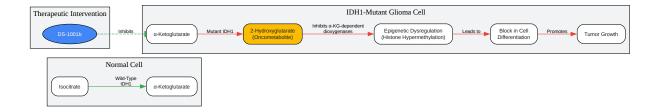
Mechanism of Action and Signaling Pathway

Mutations in the IDH1 enzyme lead to a neomorphic activity, causing the conversion of α -ketoglutarate (α -KG) to the oncometabolite 2-HG.[2][6] High levels of 2-HG competitively inhibit



α-KG-dependent dioxygenases, including histone demethylases, leading to epigenetic dysregulation and a block in cell differentiation, which contributes to oncogenesis.[8][9]

DS-1001b is a selective inhibitor of the mutated IDH1 enzyme.[2] By binding to the mutant enzyme, **DS-1001b** blocks the production of 2-HG. The resulting decrease in 2-HG levels is believed to reverse the epigenetic block, allowing for normal cellular differentiation and inhibiting tumor growth.[5][10]



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Caption: Mechanism of action of **DS-1001b** in IDH1-mutant glioma.

Experimental Protocols Phase I Clinical Trial (NCT03030066)

- Study Design: This was a first-in-human, multicenter, open-label, dose-escalation Phase I study.[1][2][3]
- Patient Population: Eligible patients had recurrent or progressive IDH1-mutant (R132)
 glioma.[2][11]
- Treatment: **DS-1001b** was administered orally twice daily in continuous 28-day cycles.[2] Dose escalation followed a modified continual reassessment method.[1][2]

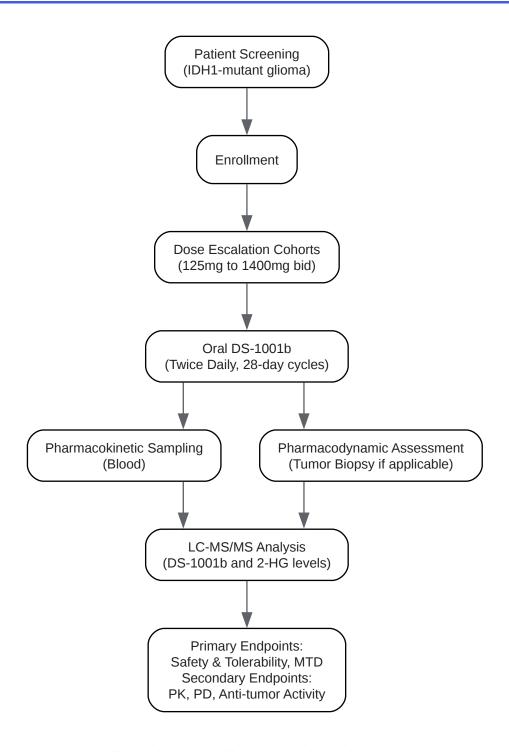
Foundational & Exploratory





- Pharmacokinetic Sampling: Blood samples for pharmacokinetic analysis of **DS-1001b** were collected at pre-defined time points, including pre-dose and at multiple time points post-dose on days 1 and 8 of the first cycle.[2]
- Pharmacodynamic Assessment: For patients undergoing salvage surgery, tumor samples were collected to measure the levels of **DS-1001b** and 2-HG.[1][2]
- Analytical Methods: Concentrations of **DS-1001b** and 2-HG in plasma and tumor tissue were measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]





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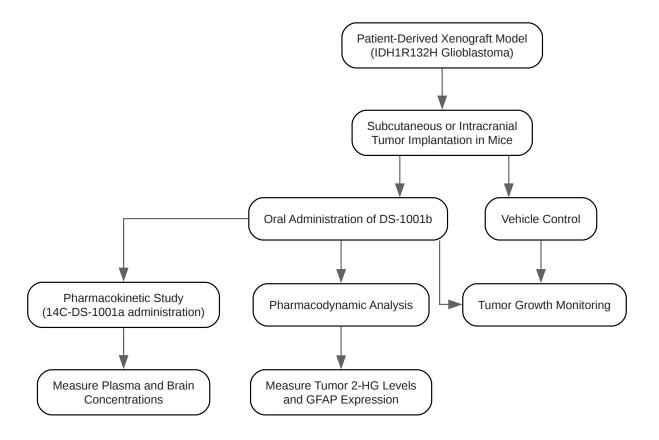
Caption: Workflow of the Phase I clinical trial of **DS-1001b**.

Preclinical Patient-Derived Xenograft (PDX) Model

Animal Model: SCID-Beige mice were used for the study.[5]



- Tumor Implantation: A glioblastoma patient-derived xenograft with a heterozygous IDH1R132H mutation was used.[5] Tumor cells were implanted either subcutaneously or intracranially.[5]
- Treatment: **DS-1001b** was administered orally.[5]
- Pharmacokinetic Analysis: To assess brain penetration, 14C-labelled DS-1001a was administered orally to mice, and concentrations in plasma and cerebrum were measured over time.[5]
- Pharmacodynamic Analysis: Tumor levels of 2-HG were measured. Immunohistochemistry
 was performed to assess the expression of GFAP as a marker of glial differentiation.[5]



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